3-(1-naphthyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
Overview
Description
3-(1-naphthyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, also known as NPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPTA belongs to the family of acrylonitrile derivatives and has been found to exhibit a range of interesting properties that make it a promising candidate for various research studies.
Mechanism of Action
The mechanism of action of 3-(1-naphthyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the interaction of the compound with various biomolecules such as proteins and nucleic acids. This compound has been found to bind to DNA and RNA, and this interaction may be responsible for some of its biological activities.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to have antioxidant properties and can scavenge free radicals in vitro. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1-naphthyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile in lab experiments is its strong fluorescence emission properties. This makes it an excellent candidate for use as a fluorescent probe for the detection of various analytes. However, one limitation of using this compound is its relatively high cost, which may limit its use in some research studies.
Future Directions
There are several potential future directions for research involving 3-(1-naphthyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. One area of interest is the development of new fluorescent probes based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as cancer research and drug development.
Conclusion
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its strong fluorescence emission properties and interesting biochemical and physiological effects make it a promising candidate for various research studies. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Scientific Research Applications
3-(1-naphthyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been studied extensively for its potential applications in scientific research. One of the most interesting applications of this compound is in the field of fluorescence sensing. This compound has been found to exhibit strong fluorescence emission properties and can be used as a fluorescent probe for the detection of various analytes.
properties
IUPAC Name |
(E)-3-naphthalen-1-yl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2S/c23-14-19(13-18-11-6-10-16-7-4-5-12-20(16)18)22-24-21(15-25-22)17-8-2-1-3-9-17/h1-13,15H/b19-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGHXLCATWPRJK-CPNJWEJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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